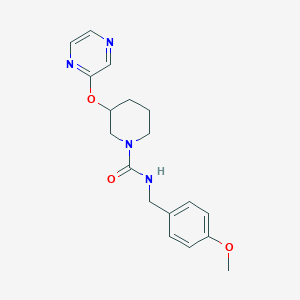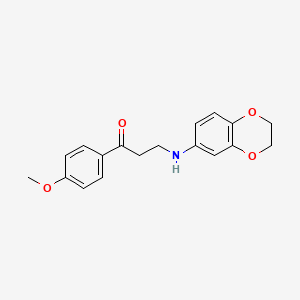
N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide, also known as MP-10, is a potent and selective agonist of the mu-opioid receptor. It was first synthesized in 2004 by researchers at the University of North Carolina at Chapel Hill and has since been studied extensively for its potential use in pain management and addiction treatment.
Wirkmechanismus
N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide exerts its effects by binding to the mu-opioid receptor and activating downstream signaling pathways. This results in the modulation of pain and reward pathways in the brain, leading to analgesia and reduced drug-seeking behavior.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide has been shown to have potent analgesic effects in animal models, with a potency similar to that of morphine. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine. However, it does not produce the same level of respiratory depression or physical dependence as opioids like morphine, making it a potentially safer alternative for pain management and addiction treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide is its high potency and selectivity for the mu-opioid receptor, which makes it a valuable tool for studying the role of this receptor in pain and addiction. However, its effects may be influenced by factors such as species differences and individual variability, which can limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide. One area of interest is the development of novel pain medications that target the mu-opioid receptor without producing the same level of side effects as traditional opioids. N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide may also have potential as a treatment for addiction, particularly in combination with behavioral therapies. Further studies are needed to fully understand the potential benefits and limitations of N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide in these and other areas.
Synthesemethoden
The synthesis of N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide involves several steps, including the reaction of 4-methoxybenzyl chloride with pyrazine-2-carboxylic acid to form 4-methoxybenzyl 2-pyrazinecarboxylate. This intermediate is then reacted with piperidine-1-carboxylic acid to form N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide has been studied extensively for its potential use in pain management and addiction treatment. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. Studies have shown that N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide is effective in reducing pain in animal models, and it has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-pyrazin-2-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-6-4-14(5-7-15)11-21-18(23)22-10-2-3-16(13-22)25-17-12-19-8-9-20-17/h4-9,12,16H,2-3,10-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPWTOCDGLVBKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4R,5R)-2-((benzoyloxy)methyl)-5-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B2803153.png)


![1-[4-({3-[6-(1-Pyrrolidinyl)-3-pyridyl]-1,2,4-oxadiazol-5-yl}methyl)piperazino]-1-ethanone](/img/structure/B2803157.png)
![5-{1-[3-(2-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2803159.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2803162.png)

![Ethyl 4-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2803165.png)



![7-Chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-sulfonyl chloride](/img/structure/B2803170.png)

![N-(2-cyclohex-1-en-1-ylethyl)-5-methyl-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide](/img/structure/B2803175.png)